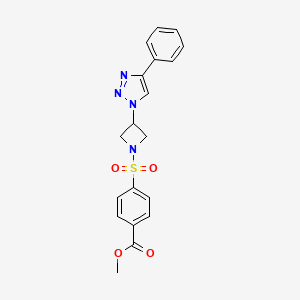
methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates2.Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles can be characterized using various spectral techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS)1.
Chemical Reactions Analysis
1,2,3-Triazoles can be synthesized through a copper-catalyzed click reaction of azides with alkynes1. This reaction is widely used due to its high yield and regioselectivity2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, 1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions2.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Moser, Bertolasi, and Vaughan (2005) elaborated on the synthesis of a structurally related compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. The X-ray diffraction analysis revealed details about the crystal structure, indicating significant conjugations within the triazene moieties and showing how crystal packing is influenced by van der Waals interactions. This study provides insights into the molecular and crystal structure of triazene-containing compounds, which can be critical for understanding their physical and chemical properties (Moser, Bertolasi, & Vaughan, 2005).
Antimicrobial Activity
Research by Yadav and Kaushik (2022) on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, synthesized via a click reaction, demonstrated appreciable antibacterial activity against various bacterial strains. A particular compound showed significant activity, highlighting the potential of these molecules as antimicrobial agents. This research suggests that derivatives of the target compound could be explored for antimicrobial applications (Yadav & Kaushik, 2022).
Cytotoxic and Antimicrobial Activities
Sumangala et al. (2012) investigated a new group of triazolothiadiazines for their cytotoxic, antibacterial, and antifungal activities. The study revealed promising biological activities, indicating the compound's potential in developing new therapeutic agents (Sumangala et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized by Stefely et al. (2010) were evaluated for their antiproliferative activity against select cancer cell lines, showing potent inhibition of cancer cell growth. This research presents a scaffold for compounds that inhibit tubulin polymerization and tumor cell growth, underscoring the relevance of triazolyl compounds in cancer research (Stefely et al., 2010).
Antimycobacterial Agents
Research by Sari et al. (2018) on hydrazone derivatives bearing the 1,2,4-triazole moiety explored their antimycobacterial activities. The study identified a derivative with significant activity, highlighting the potential for developing new antimycobacterial agents from triazolyl compounds (Sari et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions in the field of 1,2,3-triazole research could involve the development of novel antimicrobial drugs to combat drug-resistant infections effectively2. Additionally, further studies could be conducted to explore the potential of 1,2,3-triazoles in the treatment of various diseases such as Alzheimer’s disease1.
Please note that this information is based on the general properties of 1,2,3-triazoles and benzoates, and may not fully apply to your specific compound. For detailed information, further research and experimental studies would be needed.
Propiedades
IUPAC Name |
methyl 4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-19(24)15-7-9-17(10-8-15)28(25,26)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICNRWSHZYNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

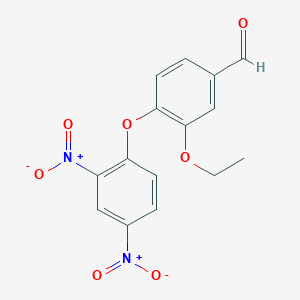
![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)
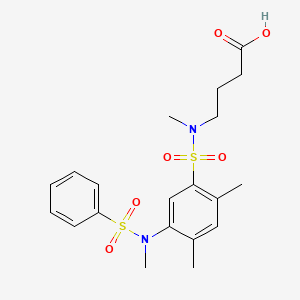
![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
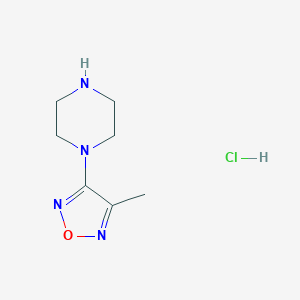
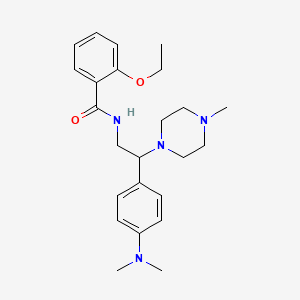
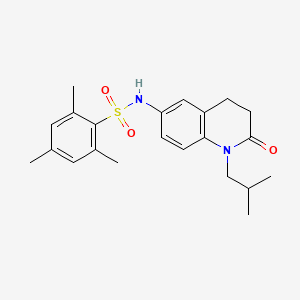
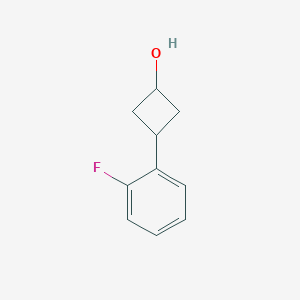
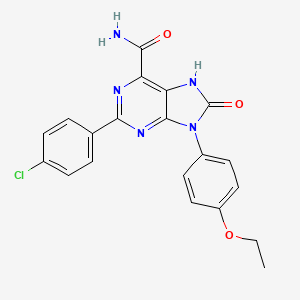

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
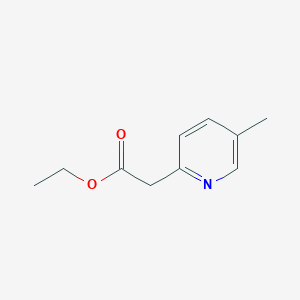
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)